3-(3,4-Difluorophenyl)butanoic acid is an organic compound characterized by its unique structure, which includes a butanoic acid moiety and a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and drug development. The molecular formula for 3-(3,4-difluorophenyl)butanoic acid is , and it possesses a molecular weight of approximately 200.19 g/mol.
3-(3,4-Difluorophenyl)butanoic acid is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH). It can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of pharmaceuticals. The compound's derivatives are also significant in the development of inhibitors for various biological targets, particularly in the context of metabolic pathways.
The synthesis of 3-(3,4-difluorophenyl)butanoic acid can be achieved through several methods, primarily involving the introduction of fluorine substituents onto a phenyl ring followed by the attachment of a butanoic acid moiety. One common approach includes:
For instance, one method involves reacting 3,4-difluorobenzoyl chloride with butanoic acid in the presence of a base like triethylamine to yield 3-(3,4-difluorophenyl)butanoic acid.
3-(3,4-Difluorophenyl)butanoic acid can participate in various chemical reactions typical for carboxylic acids:
Each reaction requires specific conditions such as temperature control and choice of solvents to optimize yield and selectivity.
The mechanism of action for compounds like 3-(3,4-difluorophenyl)butanoic acid often involves interactions at specific biological targets. For example, as a potential pharmaceutical agent:
Quantitative data on its efficacy would typically require pharmacological studies that assess its impact on specific biological systems.
These properties are critical for applications in drug formulation where solubility and stability are key factors.
3-(3,4-Difluorophenyl)butanoic acid has several notable applications in scientific research:
Chiral analogues of 3-(3,4-difluorophenyl)butanoic acid, particularly β-amino and β-hydroxy derivatives, are pivotal for synthesizing enantiomerically pure pharmaceuticals. Catalytic asymmetric hydrogenation stands as the most efficient strategy for introducing stereocenters with high enantiomeric excess (ee):
Table 1: Catalytic Systems for Asymmetric Synthesis of Chiral Analogues
Catalyst/Enzyme | Substrate | Product | ee (%) | Yield (%) |
---|---|---|---|---|
(S)-BINAP-RuCl₂ | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | (R)-3-Hydroxy ester | >98 | 95 |
L-Proline | 3-(2,4,5-Trifluorophenyl)propanal | α-Aminoxy aldehyde | 94 | 90 |
Candida antarctica lipase | rac-N-Boc-3-amino ester | (R)-N-Boc-3-amino acid | >99 | 48 |
Functionalization of the fluorinated phenyl backbone enables the installation of pharmacophores via sequential reactions:
Table 2: Step Efficiency in Multi-Step Functionalization Routes
Sequence | Key Reagents/Conditions | Final Product | Overall Yield (%) |
---|---|---|---|
Reformatsky → Hydrolysis | Zn/THF → NaOH/HCl | 4-(Fluorophenyl)-3-oxobutanoic acid | 85 |
Heck → Aminoxylation | Pd(OAc)₂ → Proline/nitrosobenzene | Chiral β-amino acid | 78 |
Antipyrin Condensation → POCl₃ | Benzene reflux → POCl₃, 3 hr | Chloropyridazine | 65 |
Industrial-scale synthesis prioritizes atom economy, reduced waste, and safer reagents:
Solid-phase strategies enable rapid diversification for high-throughput screening:
Table 3: Solid-Phase Building Blocks for Combinatorial Libraries
Resin Type | Anchored Functionality | Derivatization Reaction | Library Size | Purity Range (%) |
---|---|---|---|---|
Wang resin | 4-(Fluorophenyl)-3-oxobutanoate | Knoevenagel condensation | 50 | 85–95 |
Rink amide MBHA | Fmoc-3-amino acid | Acylation/sulfonation | 80 | 88–93 |
TentaGel S-NH₂ | Boc-β-keto acid | Mannich reaction | 30 | 82–90 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9